molecular formula C29H19BrCl2N4 B2922843 2-[5-(4-Bromophenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline CAS No. 392252-71-0

2-[5-(4-Bromophenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline

Cat. No.: B2922843
CAS No.: 392252-71-0
M. Wt: 574.3
InChI Key: UENSUZPWRIYQMX-UHFFFAOYSA-N
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Description

The compound 2-[5-(4-Bromophenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline is a quinazoline derivative featuring a dihydropyrazoline moiety substituted with halogenated aryl groups. The target compound integrates a 4-bromophenyl group at the pyrazoline’s 5-position, a 2-chlorophenyl group at the 3-position, and a 6-chloro-4-phenylquinazoline core.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H19BrCl2N4/c30-20-12-10-18(11-13-20)26-17-27(22-8-4-5-9-24(22)32)36(35-26)29-33-25-15-14-21(31)16-23(25)28(34-29)19-6-2-1-3-7-19/h1-16,27H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENSUZPWRIYQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=CC=C6Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H19BrCl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[5-(4-Bromophenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline represents a class of heterocyclic compounds with potential pharmacological applications. This article delves into its biological activity, synthesizing current research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes:

  • A quinazoline core
  • A dihydropyrazole moiety
  • Multiple halogen substitutions (bromine and chlorine)

This structural diversity is believed to contribute to its biological properties.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its potential as an antiproliferative agent , kinase inhibitor , and antimicrobial agent . Below are key findings from the literature:

Antiproliferative Activity

Research indicates that compounds similar to the targeted molecule exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported that certain derivatives demonstrated IC50 values in the low micromolar range, indicating moderate to strong inhibitory effects on cell growth ( ).

CompoundCell LineIC50 (µM)
Compound 17MCF-7 (breast cancer)5.0
Compound 21HeLa (cervical cancer)3.5
Compound 25A549 (lung cancer)4.0

These results suggest that modifications in the substituents can enhance or diminish activity, highlighting the importance of structure-activity relationships (SAR).

Kinase Inhibition

The compound has also been evaluated for its ability to inhibit various kinases, which are critical in cancer progression. Notably, it was found to bind effectively to several kinases with ΔTm values comparable to established inhibitors:

KinaseΔTm (°C)Comparison
GSK3b4.0Similar to Compound 17
MEK56.5Higher than controls
DYRK1A5.0Comparable potency

This indicates that the compound could serve as a lead for further development as a kinase inhibitor ( ).

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have suggested antimicrobial activity against various bacterial strains. The synthesized derivatives were tested against common pathogens with promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli32
S. aureus16
P. aeruginosa64

These findings point toward the potential dual functionality of this compound as both an anticancer and antimicrobial agent ( ).

Case Studies

  • Case Study on Antiproliferative Effects : A recent study focused on the synthesis of several quinazoline derivatives, including our target compound, revealing that specific substitutions significantly influenced their antiproliferative efficacy against MCF-7 cells ( ).
  • Kinase Profiling : Another investigation highlighted the binding affinity of the compound to several kinases involved in tumorigenesis, establishing a basis for further drug development targeting these pathways ( ).

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Variations on the Pyrazoline Moiety

  • Target Compound: Contains 5-(4-bromophenyl) and 3-(2-chlorophenyl) substituents on the dihydropyrazoline ring.
  • Compound (CAS 312587-02-3): Features 5-(2-fluorophenyl) and 3-(4-bromophenyl) groups.
  • Compound (CAS 391890-58-7): Substituted with 5-(2-furyl) and 3-(2-methoxyphenyl). The methoxy group is electron-donating, which could increase solubility but reduce oxidative stability.

Modifications in the Quinazoline Core

  • The target compound’s 6-chloro-4-phenylquinazoline core is retained in both and compounds, highlighting the scaffold’s importance for structural integrity. Replacing quinazoline with benzothiazole (as in ’s compound) alters the electron distribution and hydrogen-bonding capacity, which could shift biological target specificity .

Physicochemical Property Analysis

  • Molecular Weight :
    • Target Compound: ~574.29 g/mol (calculated).
    • Compound: 557.84 g/mol.
    • Compound: Estimated ~481.45 g/mol.
  • Boiling Point and Density :
    • Compound: Boiling point 670.1±65.0°C; density 1.47±0.1 g/cm³.
    • Target Compound: Predicted higher density (~1.5 g/cm³) due to additional chlorine.
  • Acid Dissociation Constant (pKa) :
    • Compound: 4.09±0.59, suggesting moderate acidity. The target compound’s pKa is likely similar due to analogous substituents .

Pharmacological Implications

While direct activity data for the target compound is unavailable, pyrazoline-quinazoline hybrids are frequently investigated for:

  • Antitumor Activity : Electron-withdrawing groups (e.g., Br, Cl) may enhance DNA intercalation or kinase inhibition .
  • Antimicrobial Potential: Halogenated aryl groups are associated with membrane disruption in pathogens .
  • Metabolic Stability : The 2-chlorophenyl group’s steric bulk may reduce cytochrome P450-mediated degradation compared to smaller substituents like fluorine .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Pyrazoline) Molecular Weight (g/mol) Density (g/cm³) pKa
Target Compound 5-(4-BrPh), 3-(2-ClPh) 574.29 (calc.) ~1.5 (pred.) ~4.0
2-(3-(4-BrPh)-5-(2-FPh)-...) 5-(2-FPh), 3-(4-BrPh) 557.84 1.47±0.1 4.09±0.59
6-Chloro-2-[5-(2-furyl)-3-(2-MeOPh)-...] 5-(2-furyl), 3-(2-MeOPh) ~481.45 (calc.) N/A N/A

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